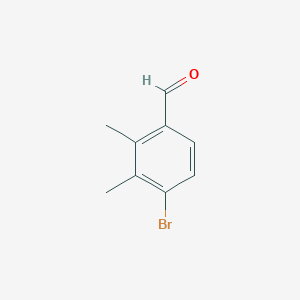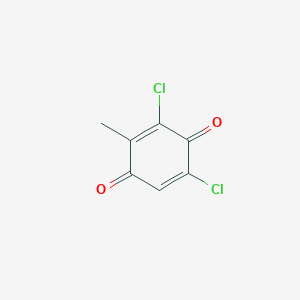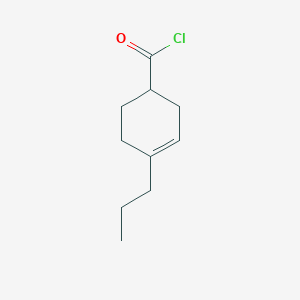
4-Propylcyclohex-3-ene-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propylcyclohex-3-ene-1-carbonyl chloride is a chemical compound that is widely used in scientific research. It is a versatile molecule that can be synthesized using various methods and has a range of applications in different fields.
Scientific Research Applications
4-Propylcyclohex-3-ene-1-carbonyl chloride is widely used in scientific research, particularly in the field of organic chemistry. It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. It is also used in the preparation of chiral building blocks and in the study of asymmetric synthesis.
Mechanism Of Action
The mechanism of action of 4-Propylcyclohex-3-ene-1-carbonyl chloride is not fully understood. However, it is known to react with various nucleophiles, including amines, alcohols, and thiols, to form stable covalent bonds. The reaction is usually catalyzed by a base such as triethylamine or pyridine. The resulting products can be used in various applications, including drug discovery and materials science.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-Propylcyclohex-3-ene-1-carbonyl chloride are not well studied. However, it is known to be a reactive molecule that can form covalent bonds with various biological molecules, including proteins and DNA. This property makes it useful in the study of enzyme inhibition and drug discovery.
Advantages And Limitations For Lab Experiments
The advantages of using 4-Propylcyclohex-3-ene-1-carbonyl chloride in lab experiments include its versatility, high reactivity, and ease of synthesis. It can be used in a wide range of applications and can be synthesized using various methods. However, its high reactivity can also be a limitation, as it can react with unintended molecules in the experimental system. Its toxicity and potential health hazards should also be considered when handling this compound.
Future Directions
There are several future directions for the study of 4-Propylcyclohex-3-ene-1-carbonyl chloride. One direction is the development of new synthesis methods that can improve the yield and purity of the product. Another direction is the study of its mechanism of action and its interaction with biological molecules. This can lead to the discovery of new drugs and the development of new materials. The study of its toxicity and potential health hazards is also an important direction for future research.
Synthesis Methods
The synthesis of 4-Propylcyclohex-3-ene-1-carbonyl chloride can be achieved using different methods, including the reaction of cyclohexene with propyl chloroformate in the presence of a catalyst such as triethylamine. Another method involves the reaction of cyclohexanone with propylmagnesium bromide followed by the reaction with thionyl chloride. The yield and purity of the synthesized product depend on the reaction conditions and the purity of the starting materials.
properties
CAS RN |
115498-53-8 |
|---|---|
Product Name |
4-Propylcyclohex-3-ene-1-carbonyl chloride |
Molecular Formula |
C10H15ClO |
Molecular Weight |
186.68 g/mol |
IUPAC Name |
4-propylcyclohex-3-ene-1-carbonyl chloride |
InChI |
InChI=1S/C10H15ClO/c1-2-3-8-4-6-9(7-5-8)10(11)12/h4,9H,2-3,5-7H2,1H3 |
InChI Key |
BVZYPFSQNAMBEP-UHFFFAOYSA-N |
SMILES |
CCCC1=CCC(CC1)C(=O)Cl |
Canonical SMILES |
CCCC1=CCC(CC1)C(=O)Cl |
synonyms |
3-Cyclohexene-1-carbonyl chloride, 4-propyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



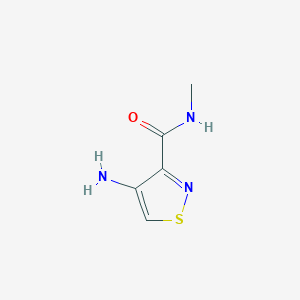
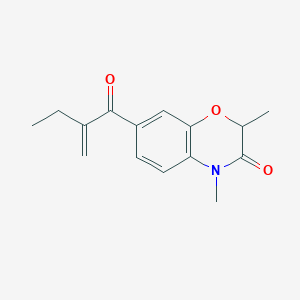
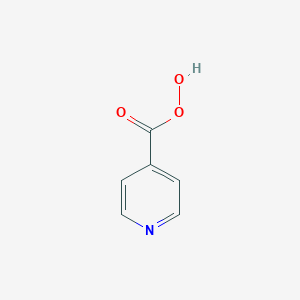
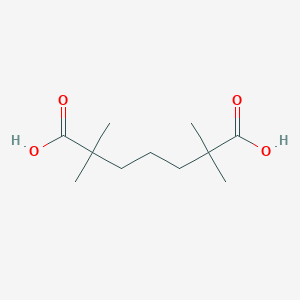
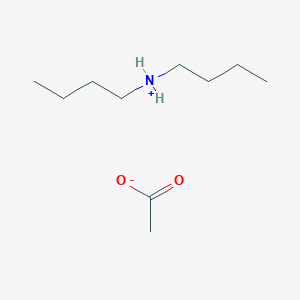
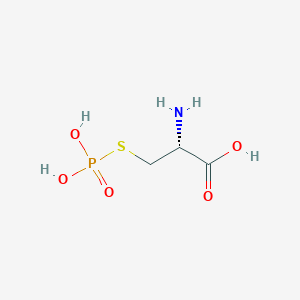
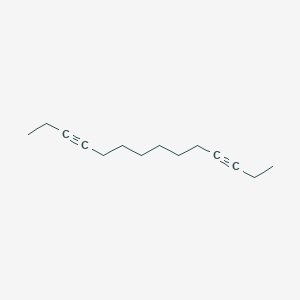
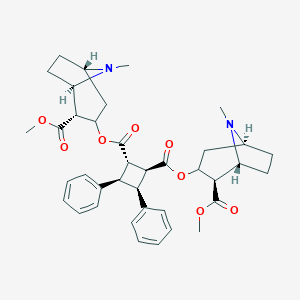
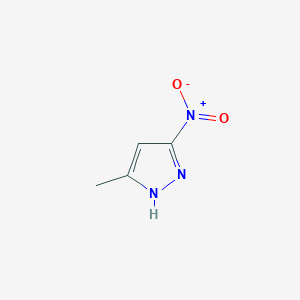
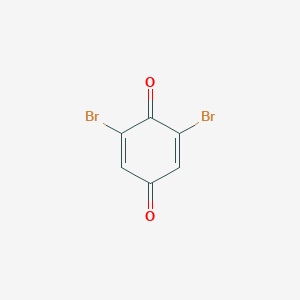
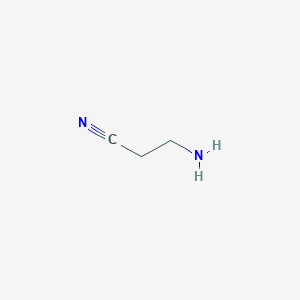
![3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B50557.png)
